molecular formula C10H8N2 B6183418 6-ethynyl-1-methyl-1H-indazole CAS No. 2624137-24-0

6-ethynyl-1-methyl-1H-indazole

Cat. No.: B6183418
CAS No.: 2624137-24-0
M. Wt: 156.2
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Description

Overview of Indazole Derivatives in Chemical and Biological Research

Indazole derivatives, characterized by a fused benzene (B151609) and pyrazole (B372694) ring system, are a class of heterocyclic compounds that have garnered substantial interest in scientific research. nih.govresearchgate.net These compounds, while rare in nature, are synthetically versatile, allowing for a wide range of structural modifications. nih.govaustinpublishinggroup.com This adaptability has led to the discovery of a vast array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. nih.govontosight.ainih.gov The exploration of indazole derivatives continues to be a vibrant area of research, with new synthetic methodologies and biological applications being consistently reported. researchgate.netnih.gov

The unique electronic and structural features of the indazole core contribute to its diverse chemical reactivity and biological interactions. longdom.org The presence of two nitrogen atoms within the five-membered ring allows for various bonding interactions, including hydrogen bonding, which is crucial for molecular recognition in biological systems. pharmablock.com The aromatic nature of the bicyclic system provides a stable yet modifiable platform for the introduction of various functional groups, further expanding the chemical space of indazole derivatives. samipubco.com

The Role of the Indazole Core as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govpharmablock.comsamipubco.com This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. samipubco.com The versatility of the indazole core allows it to serve as a foundational structure for the development of a multitude of therapeutic agents. nih.govresearchgate.net

A significant number of clinically approved drugs and investigational compounds feature the indazole moiety, highlighting its therapeutic relevance. nih.govnih.govmdpi.com These include agents for treating cancer, inflammatory conditions, and neurological disorders. samipubco.commdpi.com The ability of the indazole scaffold to mimic the interactions of other important biological motifs, such as the indole (B1671886) or phenol (B47542) groups, while offering improved metabolic stability, further enhances its value in drug design. pharmablock.com The synthetic accessibility of indazoles facilitates the creation of large and diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the drug discovery process. samipubco.com

Specific Context of 6-Ethynyl-1-methyl-1H-indazole in Contemporary Academic Research

Within the broad family of indazole derivatives, this compound has emerged as a compound of particular interest in recent academic research. The introduction of an ethynyl (B1212043) group at the 6-position and a methyl group at the 1-position imparts unique chemical properties and reactivity to the indazole core. The ethynyl group, a linear and electron-rich moiety, is a versatile functional handle for a variety of chemical transformations, most notably "click chemistry" reactions.

The methyl group at the N-1 position resolves the tautomeric ambiguity of the indazole ring, leading to a single, well-defined isomer. jmchemsci.com This is a crucial feature for medicinal chemistry applications, as it ensures specific and reproducible interactions with biological targets. The combination of the reactive ethynyl group and the defined N-1 methylation makes this compound a valuable building block for the synthesis of more complex molecules with tailored properties for specific applications in medicinal chemistry and materials science. nih.govresearchgate.net

Properties

CAS No.

2624137-24-0

Molecular Formula

C10H8N2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Ethynyl 1 Methyl 1h Indazole and Its Derivatives

Precursor Synthesis and Starting Materials for Indazole Ring Formation

The initial and most critical phase in the synthesis is the construction of the bicyclic indazole ring system. A variety of methods have been developed to assemble this scaffold from appropriately substituted benzene (B151609) derivatives.

The formation of the indazole ring can be achieved through several cyclization strategies, often starting from readily available aromatic precursors. Common methods include:

From o-Toluidines: A classical approach involves the diazotization of o-toluidine (B26562) or its derivatives using reagents like sodium nitrite (B80452) (NaNO₂) in an acidic medium, followed by an intramolecular cyclization that involves the methyl group to form the indazole ring. chemicalbook.com

From 2-Halo or 2-Nitro Benzaldehydes: Substituted benzaldehydes are versatile starting materials. For instance, o-halobenzaldehydes can react with hydrazine (B178648) to form 1H-indazoles. chemicalbook.com Similarly, 2-nitrobenzaldehydes can undergo reductive cyclization to yield the indazole core. rsc.orgnih.gov

From Arylhydrazones: A modern and efficient route involves the cyclization of arylhydrazones. For example, o-haloaryl N-sulfonylhydrazones can be cyclized using a copper catalyst. nih.gov Another approach is the deprotonation of arylhydrazones followed by a nucleophilic aromatic substitution (SNAr) to close the ring. nih.gov

[3+2] Annulation Reactions: This method involves the reaction of arynes with diazo compounds. Arynes, generated in situ, can react with hydrazones in a [3+2] cycloaddition to construct the 1H-indazole skeleton. organic-chemistry.org

These methods allow for the synthesis of indazoles with various substituents on the benzene ring, such as a halogen at the 6-position, which is a crucial precursor for the eventual introduction of the ethynyl (B1212043) group.

Once the substituted indazole core is formed (e.g., 6-nitro-1H-indazole or 6-bromo-1H-indazole), the next step is the introduction of the methyl group onto one of the ring nitrogen atoms. The alkylation of indazoles is complicated by the potential for reaction at either the N1 or N2 position, leading to a mixture of regioisomers. google.com The desired product for this synthesis is the N1-methylated isomer.

The regioselectivity of methylation is highly dependent on the reaction conditions, including the choice of methylating agent, base, and solvent. acs.orgresearchgate.net

Under Basic Conditions: Direct methylation using an alkylating agent like methyl iodide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) generally favors the formation of the thermodynamically more stable N1-methylated product. researchgate.netnih.gov

Influence of Methylating Agent: The choice of methylating agent significantly impacts the N1/N2 ratio. While simple reagents like methyl iodide can produce mixtures, other agents can offer better selectivity. acs.org For example, methylation of 6-nitro-1H-indazole with diazomethane (B1218177) in the presence of BF₃·Et₂O has been reported to yield 75% of the 1-methylated product. acs.orgresearchgate.net In contrast, using methyl iodide in DMSO can lead to a mixture where the 2-methyl isomer is the major product. acs.org

Indazole PrecursorMethylating AgentConditionsMajor ProductReference
6-Nitro-1H-indazoleDimethyl sulfate (B86663) / KOH45 °C~1:1 mixture of N1 and N2 isomers acs.orgresearchgate.net
6-Nitro-1H-indazoleMethyl iodide / Me₂SO70 °C, 5 hN2-methyl isomer (50%) acs.org
6-Nitro-1H-indazoleDiazomethane / BF₃·Et₂O70 °C, 6 hN1-methyl isomer (75%) acs.orgresearchgate.net
6-Nitro-1H-indazoleIodomethane / K₂CO₃DMFN1-methyl isomer nih.gov

The final key functional group to be installed is the ethynyl moiety at the 6-position. This is typically accomplished via a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. nih.gov This reaction requires a precursor that has a suitable leaving group at the 6-position, usually a halide (iodide or bromide).

Synthesizing a 6-halo-1H-indazole.

Performing a regioselective N1-methylation to obtain 6-halo-1-methyl-1H-indazole.

Executing a Sonogashira coupling between the 6-halo-1-methyl-1H-indazole and a protected or terminal alkyne, such as trimethylsilylacetylene (B32187), followed by deprotection if necessary.

This sequence ensures the correct placement of all required functional groups to arrive at the target compound, 6-ethynyl-1-methyl-1H-indazole.

Functionalization and Derivatization Approaches of the Indazole Core

Beyond the synthesis of the target compound, the 1-methyl-1H-indazole core is a versatile scaffold that can be further functionalized at various positions to create a library of derivatives.

The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

To synthesize this compound, a 6-halo-1-methyl-1H-indazole (where the halogen is typically I or Br) is coupled with a terminal alkyne. nih.gov The reactivity of the halide is generally I > Br >> Cl. wikipedia.org

Typical Reaction Scheme: A solution of 6-bromo-1-methyl-1H-indazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) is treated with an alkyne source like trimethylsilylacetylene. The reaction is often run in a solvent like THF or DMF. The silyl (B83357) protecting group is then removed under basic conditions (e.g., K₂CO₃ in methanol) to yield the terminal alkyne.

Other cross-coupling reactions can also be employed at the 6-position to introduce different functionalities, such as Suzuki coupling for arylation or Buchwald-Hartwig amination for C-N bond formation, starting from the same 6-halo-1-methyl-1H-indazole precursor.

The indazole ring has other positions available for functionalization, with the 3-position being particularly reactive and of significant interest for modifying molecular properties. chim.itmdpi.com

Halogenation: The C3-position of N1-protected or N1-alkylated indazoles can be readily halogenated. For example, treatment with N-iodosuccinimide (NIS) or iodine in the presence of a base can introduce an iodine atom at the 3-position. chim.it This 3-halo derivative can then serve as a handle for further cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other ethynyl groups. mdpi.comresearchgate.net

Metalation and C-H Functionalization: Direct C-H functionalization at the 3-position is also possible. N1-protected indazoles can be deprotonated at the C3-position using a strong base, followed by quenching with an electrophile. chim.it

Functionalization of the Benzene Ring: Besides the 6-position, other positions on the benzene portion of the ring (4, 5, and 7) can be functionalized, though this often requires starting with appropriately substituted precursors before the indazole ring is formed. rsc.orgnih.gov The electronic properties of the existing substituents will direct the position of any subsequent electrophilic aromatic substitution, although this is less common than building from a pre-functionalized starting material.

N-Alkylation and N-Derivatization Strategies

The target compound, this compound, is an N-1 substituted indazole. The direct alkylation of an indazole core, such as 6-ethynyl-1H-indazole, typically yields a mixture of N-1 and N-2 alkylated regioisomers, which can be challenging to separate. Therefore, developing regioselective N-alkylation protocols is of significant synthetic value.

General approaches to obtaining N-1 substituted indazoles involve either incorporating the N-substituent before indazole ring formation or, more commonly, by direct and selective alkylation of the pre-formed indazole scaffold. The regioselectivity of this latter approach is highly dependent on the reaction conditions, including the base, solvent, and the nature of substituents on the indazole ring.

Initial studies have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N-1 selectivity in the alkylation of various substituted indazoles. This selectivity is particularly pronounced for indazoles with C-3 substituents like carboxymethyl or carboxamide groups. Mechanistically, it is proposed that the sodium cation coordinates to the N-2 nitrogen and an electron-rich atom in the C-3 substituent. This chelation forms a tight ion pair that sterically hinders the N-2 position, directing the incoming alkylating agent to the N-1 position. In contrast, using more polar solvents like dimethylformamide (DMF) can lead to solvent-separated ion pairs, diminishing the regioselectivity and often resulting in mixtures of N-1 and N-2 products.

The choice of base and solvent significantly influences the N-1/N-2 ratio in the alkylation of the indazole ring. The following table summarizes typical conditions for achieving regioselective N-1 alkylation.

BaseSolventTypical N-1 SelectivityProposed Rationale
Sodium Hydride (NaH)Tetrahydrofuran (THF)HighFormation of a chelated tight ion pair with Na⁺, blocking the N-2 position.
Cesium Carbonate (Cs₂CO₃)Dimethylformamide (DMF)Moderate to LowPredominance of solvent-separated ion pairs, leading to sterically controlled alkylation.

It is important to note that the electronic nature of substituents on the indazole ring also plays a crucial role. Electron-withdrawing groups at the C-7 position, for instance, have been shown to confer excellent N-2 regioselectivity. For the synthesis of this compound, a precursor like 6-bromo-1H-indazole would be subjected to these N-1 selective methylation conditions prior to the introduction of the ethynyl group.

Click Chemistry Applications for Triazole Formation

The terminal ethynyl group at the C-6 position of this compound makes it an ideal substrate for "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.comtcichemicals.com The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. nih.govnih.govjetir.org

The CuAAC reaction is exceptionally reliable and proceeds under mild conditions, often in aqueous media, with tolerance for a wide array of functional groups. nih.govorganic-chemistry.org This makes it a powerful tool for creating diverse libraries of complex molecules for applications in drug discovery and materials science. nih.govsemanticscholar.org For this compound, the reaction involves its terminal alkyne function and an organic azide (R-N₃) to exclusively yield the 1,4-disubstituted triazole derivative.

The catalytic cycle is initiated by the in situ generation of a copper(I) species, typically from a copper(II) salt like CuSO₄·5H₂O in the presence of a reducing agent such as sodium ascorbate. beilstein-journals.org The copper(I) acetylide intermediate then reacts with the azide to form the stable triazole ring. nih.gov

General Reaction Scheme:

Figure 1: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an organic azide.

This methodology allows for the facile conjugation of the indazole scaffold to a vast range of molecules, including biomolecules, polymers, and fluorescent probes, by simply varying the "R" group on the azide partner. researchgate.net

Novel Synthetic Routes and Catalytic Systems

Recent advancements in organic synthesis have introduced innovative and efficient methods for constructing and functionalizing heterocyclic systems like indazoles. These include electrochemical approaches, advanced transition-metal catalysis, and atom-economical multi-component reactions.

Electrochemical Synthesis Methods for Indazoles

Organic electrosynthesis has emerged as a powerful and environmentally friendly methodology, replacing hazardous chemical redox reagents with electric current. beilstein-journals.orgrsc.org This technique allows for reactions to be conducted under very mild conditions and can offer unique selectivity compared to traditional methods. beilstein-journals.org Several electrochemical strategies have been developed for the construction of the indazole core.

These methods often proceed through radical intermediates generated via anodic oxidation or cathodic reduction. rsc.org For example, the anodic oxidation of arylhydrazones can induce a radical C(sp²)–H/N–H cyclization to form the 1H-indazole ring. rsc.org Another approach involves the intramolecular N(sp²)–H/N(sp³)–H coupling under electrochemical conditions. rsc.org These reactions are often performed in undivided cells using simple electrodes, making them operationally straightforward. rsc.org

Recent work has also demonstrated the selective electrochemical synthesis of 1H-indazoles or their corresponding N-oxides, with the outcome being determined by the choice of cathode material. nih.gov Using a reticulated vitreous carbon cathode selectively produces 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenated 1H-indazoles. nih.gov These methods highlight the potential of electrochemistry to provide sustainable and tunable access to the indazole scaffold. doaj.org

Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed reactions)

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. mdpi.comresearchgate.net The synthesis of this compound relies heavily on such methods, particularly for the introduction of the C-6 ethynyl group.

The most common method for this transformation is the Sonogashira cross-coupling reaction. organic-chemistry.orgwikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org In the context of synthesizing the target molecule, a precursor such as 6-bromo-1-methyl-1H-indazole or 6-iodo-1-methyl-1H-indazole would be coupled with an acetylene (B1199291) source (e.g., trimethylsilylacetylene followed by desilylation) under Sonogashira conditions. The reaction is typically carried out in the presence of a base, like an amine, which also serves as the solvent. wikipedia.org

Beyond functional group installation, transition metals like palladium, rhodium, and cobalt are also used to construct the indazole ring itself through C–H activation and annulation cascades. nih.govnih.gov For example, Rh(III)-catalyzed reactions of azobenzenes with alkenes can lead to indazole derivatives through a sequence of C-H functionalization and cyclization. nih.govnih.gov Similarly, palladium catalysts are employed in intramolecular amination reactions of N-aryl-N'-(o-bromobenzyl)hydrazines to afford 1-aryl-1H-indazoles. researchgate.net These advanced catalytic cycles provide direct and atom-economical routes to functionalized indazoles from simple starting materials. researchgate.net

Multi-component Reactions and Cascade Cyclizations

Multi-component reactions (MCRs) and cascade cyclizations represent highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single step from three or more starting materials. rsc.org These processes are valued for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity.

For the synthesis of the indazole core, several MCRs have been developed. A notable example is the one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles, to yield 2H-indazole derivatives. organic-chemistry.orgresearchgate.net

Cascade reactions, often catalyzed by transition metals, build the heterocyclic ring through a sequence of intramolecular bond formations. For instance, cobalt(III)-catalyzed C–H bond functionalization of azobenzenes followed by addition to aldehydes and subsequent cyclization provides a convergent, one-step synthesis of N-aryl-2H-indazoles. nih.govnih.gov Palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization have also been developed for synthesizing various heterocycles. mdpi.com These sophisticated, one-pot procedures avoid the isolation of intermediates, reduce waste, and provide efficient access to the core indazole structure. consensus.appacs.org

Advanced Spectroscopic and Structural Characterization of 6 Ethynyl 1 Methyl 1h Indazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the atomic connectivity and spatial arrangement can be established.

The ¹H and ¹³C NMR spectra of 6-ethynyl-1-methyl-1H-indazole can be predicted by analyzing the spectra of the parent compound, 1-methyl-1H-indazole, and considering the substituent effects of the ethynyl (B1212043) group.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-methyl-1H-indazole shows distinct signals for the aromatic protons and the N-methyl group. The introduction of an ethynyl group at the C6 position is expected to influence the chemical shifts of the surrounding protons, particularly H5 and H7, due to its anisotropic effect and electronic properties.

N-Methyl Protons (N-CH₃): A singlet is expected around δ 4.0 ppm.

Indazole Ring Protons:

H3: A singlet is anticipated in the region of δ 7.8-8.0 ppm.

H4: A doublet is expected around δ 7.6-7.8 ppm.

H5: A doublet of doublets is predicted to appear around δ 7.2-7.4 ppm.

H7: A singlet or a narrow doublet is expected near δ 7.9-8.1 ppm.

Ethynyl Proton (C≡C-H): A sharp singlet is characteristic for the acetylenic proton, expected to be in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The introduction of the ethynyl group at C6 will most significantly impact the chemical shift of C6 and the adjacent carbons C5 and C7a.

Carbon Atom Predicted Chemical Shift (ppm) for this compound
C3~133
C3a~123
C4~129
C5~122
C6~118
C7~110
C7a~140
N-CH₃~35
C≡CH~83
C≡CH~77

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the H4 and H5 protons, confirming their adjacent positions on the benzene (B151609) ring of the indazole core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the N-methyl protons would correlate with the N-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The N-methyl protons (N-CH₃) to C3a and C7a.

The ethynyl proton (C≡C-H) to C6 and the other acetylenic carbon.

H5 to C3a, C6, and C7.

H7 to C5, C6 and C3a.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₁₀H₈N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Expected Fragmentation Patterns: In electron ionization (EI) mass spectrometry, the molecular ion would be expected to undergo characteristic fragmentation. Key fragmentation pathways for indazole derivatives often involve the loss of small, stable molecules or radicals. For this compound, the following fragmentations could be anticipated:

Loss of a hydrogen radical from the methyl group to form an [M-1]⁺ ion.

Loss of HCN from the pyrazole (B372694) ring, a common fragmentation for nitrogen-containing heterocycles.

Fragmentation of the ethynyl group.

Ion Predicted m/z Possible Identity
[M]⁺156.0687Molecular Ion
[M-H]⁺155.0610Loss of H radical
[M-CH₃]⁺141.0451Loss of methyl radical
[M-HCN]⁺129.0578Loss of hydrogen cyanide

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as that of 1-methyl-1H-indazole-3-carboxylic acid, provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.gov

It is anticipated that this compound would crystallize in a planar conformation, with the indazole ring system being largely flat. The crystal packing would likely be dominated by π-π stacking interactions between the aromatic indazole rings of adjacent molecules. The presence of the ethynyl group could also lead to C-H···π interactions involving the acetylenic proton and the aromatic system of a neighboring molecule. The specific crystal system and unit cell parameters would, of course, be unique to this compound.

Other Spectroscopic Methods (e.g., IR, UV-Vis) for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying characteristic vibrations of specific functional groups. For this compound, the following key absorption bands would be expected:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡C-HC-H stretch~3300
Aromatic C-HC-H stretch3000-3100
C≡CC≡C stretch2100-2260
C=CAromatic ring stretch1450-1600
C-H (methyl)C-H stretch2850-2960

The presence of a sharp band around 3300 cm⁻¹ and a band in the 2100-2260 cm⁻¹ region would be strong evidence for the terminal ethynyl group. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Aromatic compounds like indazole exhibit characteristic absorption bands in the UV region. The spectrum of 1-methyl-1H-indazole shows absorption maxima that are expected to be influenced by the introduction of the ethynyl substituent. The ethynyl group, being a chromophore, is likely to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) would be expected to show absorptions at wavelengths longer than those of the unsubstituted 1-methyl-1H-indazole.

Molecular Interactions and Biological Activity Profiles in Vitro and Cellular Studies

Kinase Inhibition Activities and Mechanisms

Compounds based on the ethynyl-indazole scaffold have demonstrated inhibitory activity against several important protein kinases. Their biological effects are primarily rooted in the direct suppression of kinase catalytic activity, which in turn disrupts downstream signaling cascades.

A series of 3-ethynyl-1H-indazole derivatives has been synthesized and evaluated for their activity against critical kinases in the PI3K/AKT/mTOR signaling pathway. nih.govresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. nih.gov

In cellular assays, select compounds from this series demonstrated the ability to inhibit the phosphorylation of AKT and PRAS40, key downstream markers of PI3K and mTOR activity, with potencies in the low micromolar range. nih.gov Further investigation in cell-free biochemical assays confirmed that these compounds could directly inhibit multiple kinases within the pathway, including PI3K, PDK1, and mTOR. nih.govresearchgate.net The homology between the ATP-binding pockets of PI3K and mTOR helps explain the dual inhibitory activity observed with some of these compounds. nih.gov The ability to inhibit several nodes within this critical pathway, such as the additional activity against the less structurally related PDK1, may be advantageous in comprehensively suppressing oncogenic signaling. nih.gov

Inhibitory Activity of Selected 3-ethynyl-1H-indazole Derivatives on PI3K Pathway Components
CompoundTargetIC₅₀ (µM)Assay Type
Compound 6AKT PhosphorylationLow µMCellular
PRAS40 PhosphorylationLow µMCellular
Compound 9AKT PhosphorylationLow µMCellular
Compound 10AKT PhosphorylationLow µMCellular
PRAS40 PhosphorylationLow µMCellular
PDK1InhibitsBiochemical
Compound 13AKT PhosphorylationLow µMCellular
PRAS40 PhosphorylationLow µMCellular

The p21-activated kinases (PAKs) are involved in cytoskeletal dynamics, cell migration, and proliferation. nih.gov While various chemical scaffolds have been developed as PAK4 inhibitors, specific inhibitory data for 6-ethynyl-1-methyl-1H-indazole against PAK4 is not extensively documented in publicly available research. However, related structures such as 1H-indazole-3-carboxamide derivatives have been investigated as potent and selective inhibitors of the closely related PAK1 isoform. acs.org

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli. nih.govnih.gov Certain indazole derivatives have been shown to modulate the JNK signaling pathway. For instance, one study found that an indazole-based compound could inhibit the phosphorylation of JNK that is induced by tumor necrosis factor-alpha (TNF-α). rsc.org This demonstrates that the indazole scaffold can be tailored to interact with the JNK family of kinases. rsc.org

The versatility of the indazole scaffold allows for its application in targeting a wide range of kinases. mdpi.com

p38: In studies of MAPK pathway inhibition, an indazole derivative that inhibited JNK phosphorylation also demonstrated inhibitory effects on p38 MAPK phosphorylation at higher concentrations. rsc.org

FGFR: Certain 1H-indazol-3-amine derivatives have been found to act as inhibitors of fibroblast growth factor receptor (FGFR). rsc.org

Aurora Kinase A: 3-(Pyrrolopyridin-2-yl)indazole derivatives have been identified as inhibitors of Aurora kinase A. rsc.org

Currently, there is limited specific information in the scientific literature detailing the activity of this compound against other kinases such as CDK12, HER2, VEGFR, ALK, and PARP1/2.

The primary mechanism by which small-molecule kinase inhibitors based on heterocyclic scaffolds, like indazole, exert their effect is through competition with adenosine (B11128) triphosphate (ATP). nih.govmdpi.com These inhibitors are designed to mimic ATP and bind to the kinase's catalytic site, a deep cleft between the N- and C-terminal lobes of the enzyme. nih.gov

The 3-ethynyl-1H-indazole scaffold is proposed to act as a novel ATP mimetic. researchgate.net By occupying the ATP-binding pocket, the inhibitor blocks the phosphorylation of substrate proteins, thereby interrupting the signaling cascade. nih.gov Docking studies of various indazole derivatives with kinases like FGFR1 and Aurora kinase A show the indazole core fitting into the hinge region of the ATP site, forming critical hydrogen bonds and hydrophobic interactions that stabilize the binding and lead to potent inhibition. rsc.org This competitive binding is a common mechanism for this class of compounds. researchgate.net

Modulation of Cellular Pathways and Processes

By inhibiting key kinases, ethynyl-indazole derivatives can modulate entire cellular signaling pathways, leading to measurable effects on cell behavior. The inhibition of the PI3K/AKT/mTOR pathway by 3-ethynyl-1H-indazole compounds directly impacts downstream cellular processes. nih.govnih.gov

Studies have shown that these compounds possess anti-proliferative activity in human cancer cell cultures. researchgate.net The mechanism behind this activity involves the disruption of fundamental cellular functions. For example, related 3-amino-1H-indazole derivatives that target the PI3K/AKT/mTOR pathway have been shown to:

Inhibit DNA synthesis. nih.gov

Induce cell cycle arrest at the G2/M phase. nih.gov

Trigger apoptosis, or programmed cell death. nih.gov

These cellular outcomes are a direct consequence of shutting down the pro-growth and pro-survival signals normally transmitted by the targeted kinase pathway.

Cell Proliferation Inhibition in Cancer Cell Lines (e.g., LS174T, HCT-116, MDA-MB-231, A549, K562, PC-3, HepG-2)

Compounds within the indazole structural class have demonstrated notable antiproliferative activity across a spectrum of human cancer cell lines. Research into various indazole derivatives has shown efficacy against cell lines such as human colorectal carcinoma (HCT-116), prostate cancer (PC-3), and liver adenocarcinoma (HepG-2) ekb.eg. For instance, certain pyrimidine (B1678525) derivatives have shown strong inhibition against PC-3 and HCT-116 cell lines ekb.eg. Similarly, studies on benzofuran (B130515) derivatives have established cytotoxic activity in liver (HepG-2), lung (A549), and breast (MDA-MB-231) cancer cells mdpi.com. The antiproliferative effects of such compounds are typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 1: Examples of Cytotoxic Activity (IC50) of Various Compounds on Selected Cancer Cell Lines This table presents illustrative data for compounds mentioned in the source material to demonstrate how antiproliferative activity is reported. Data for this compound is not available in the search results.

Compound TypeCell LineIC50 Value (µM)Reference
Benzofuran Derivative (Compound 8)HepG2 (Liver)3.8 ± 0.5 mdpi.com
Benzofuran Derivative (Compound 8)A549 (Lung)3.5 ± 0.6 mdpi.com
Benzofuran Derivative (Compound 7)A549 (Lung)6.3 ± 2.5 mdpi.com
Indolyl-pyrimidine HybridHepG2 (Liver)5.02 ekb.eg
Indolyl-pyrimidine HybridHCT-116 (Colon)6.6 ekb.eg

Cell Cycle Arrest Induction (e.g., G1, G2/M phases)

A key mechanism through which anticancer agents exert their effects is the induction of cell cycle arrest, preventing cancer cells from progressing through the stages of division. Certain therapeutic compounds can induce this arrest at specific checkpoints, notably the G1 and G2/M phases. For example, some synthetic indole (B1671886) derivatives have been shown to cause a biphasic cell cycle arrest, halting cells at the G0/G1 phase at lower concentrations and at the G2/M phase at higher concentrations nih.gov. This arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins. Treatment with the isoflavone (B191592) daidzein (B1669772) has been observed to result in significant cell cycle arrest in both G1 and G2/M phases in breast cancer cells nih.gov. The induction of G2/M arrest, in particular, is a common finding for various cytotoxic agents and is often a precursor to apoptosis mdpi.commdpi.com. This process can be mediated by the upregulation of CDK inhibitors like p21 nih.govnih.gov.

Apoptosis Induction and Regulation of Apoptotic Proteins (e.g., Bcl-2, Bax, p53/MDM2 Pathway)

Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic proteins like Bcl-2 itself and pro-apoptotic proteins such as Bcl-2-associated X protein (Bax) mdpi.commdpi.com. The ratio of Bax to Bcl-2 is a crucial determinant of a cell's fate; an increase in this ratio pushes the cell towards apoptosis mdpi.commdpi.com.

The tumor suppressor protein p53 plays a pivotal role in initiating apoptosis in response to cellular stress. The p53 pathway can be negatively regulated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction is a key therapeutic strategy. MDM2 antagonists can lead to the accumulation of p73, a p53 family member, which in turn induces the expression of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis) nih.gov. The deregulation and transcriptional changes in p53, Bax, Bcl-2, and MDM2 have been shown to correlate with malignant transformation nih.gov.

Epithelial-Mesenchymal Transition (EMT) Mitigation

The process of epithelial-mesenchymal transition (EMT) is implicated in cancer progression and metastasis. While it is a significant area of cancer research, information specifically detailing the mitigation of EMT by this compound was not available in the provided search results.

Modulation of Wnt Target Gene Expression

The Wnt signaling pathway is fundamental in embryonic development and adult tissue maintenance, and its aberrant activation is a hallmark of many cancers nih.gov. In the canonical Wnt pathway, the accumulation of β-catenin in the nucleus and its subsequent binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors initiates the transcription of Wnt target genes nih.gov. The modulation of this pathway is a target for cancer therapy. Studies have shown that it is possible to suppress Wnt signaling by targeting various components of the pathway, leading to the downregulation of target genes imrpress.comnih.gov.

Enzyme and Receptor Interactions

Methionine S-adenosyltransferase-2 (MAT2A) Inhibition

Methionine S-adenosyltransferase-2 (MAT2A) is a critical enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions nih.govnih.gov. In certain cancers, particularly those with a co-deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target nih.gov.

Inhibition of MAT2A leads to a reduction in SAM levels. This, in turn, affects the activity of SAM-dependent enzymes like protein arginine methyltransferase 5 (PRMT5), which is involved in critical cellular processes such as mRNA splicing nih.gov. The therapeutic strategy of MAT2A inhibition is based on exploiting the metabolic vulnerability of MTAP-deleted cancer cells, leading to reduced proliferation and DNA damage nih.gov. The enzyme catalyzes the conversion of methionine and ATP to SAM and phosphates, a reaction that is essential for cell division and growth nih.gov.

LpxC Inhibition

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a key target in the development of novel antibiotics against Gram-negative bacteria. nih.govnih.govfrontiersin.org Extensive research has been conducted on various chemical scaffolds for their potential to inhibit this enzyme. However, a thorough review of scientific literature and chemical databases reveals no specific studies investigating the inhibitory activity of this compound against LpxC. While indazole derivatives have been explored for antibacterial properties, data directly linking this specific compound to LpxC inhibition is not publicly available. nih.gov

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT3)

The indazole scaffold is a recognized pharmacophore in the design of antagonists for the 5-HT3 serotonin receptor. pnrjournal.com A prominent example is Granisetron, an indazole-based drug used as an antiemetic. Despite the known association between the indazole structure and 5-HT3 receptor antagonism, there is no specific research available in the public domain that details the activity of this compound as a serotonin receptor antagonist. Its binding affinity, selectivity, and functional activity at the 5-HT3 receptor or other serotonin receptor subtypes have not been reported.

Antiviral Activities (e.g., Chikungunya nsP2 Cysteine Protease, HIV-1)

The quest for novel antiviral agents has led to the investigation of a wide array of heterocyclic compounds. nih.govnih.govbenthamscience.com Indazole derivatives have been noted for various biological activities, and compounds featuring ethynyl (B1212043) groups have also been explored in antiviral research. nih.govnih.gov Nevertheless, specific studies on the efficacy of this compound against the Chikungunya virus nsP2 cysteine protease or the Human Immunodeficiency Virus 1 (HIV-1) have not been found in the reviewed literature. Consequently, no data on its potential antiviral activity, such as IC50 or EC50 values, is available.

Anti-Leishmanial Activity

Indazole-containing compounds have been identified as a promising area for the development of new treatments for leishmaniasis. nih.govmdpi.com Research has shown that certain substituted indazole derivatives exhibit activity against Leishmania species. nih.gov However, the specific compound this compound has not been explicitly evaluated for its anti-leishmanial properties in published studies. Therefore, its potency and efficacy against any Leishmania species remain undetermined.

Mechanisms of Action at the Molecular Level (Ligand-Target Binding)

Understanding the mechanism of action at a molecular level, including how a ligand binds to its biological target, is fundamental in drug discovery. For the compound this compound, there is no available information from crystallographic, NMR, or computational modeling studies that elucidates its binding mode to any of the aforementioned targets (LpxC, 5-HT3 receptor, viral proteases, or leishmanial enzymes). As its biological activities have not been characterized, the molecular mechanisms underlying any potential therapeutic effects are currently unknown.

Structure Activity Relationship Sar Studies of 6 Ethynyl 1 Methyl 1h Indazole Analogs

Impact of Substituents at the 6-Ethynyl Position on Biological Activity

The 6-ethynyl group is a critical feature of the indazole scaffold, often serving as a key interaction moiety with biological targets. Its role is frequently compared to that of a halogen atom, acting as a "halogen bond mimic." nih.gov The molecular electrostatic potential of a C-ethynyl bond is remarkably similar to that of C-X bonds (where X = Cl, Br, I), featuring a region of positive charge at the tip of the terminal hydrogen (a σ-hole) and a perpendicular area of negative charge. nih.gov This allows the ethynyl (B1212043) group to form non-classical hydrogen bonds or halogen-like bonds with backbone carbonyl oxygens in protein binding pockets. nih.gov

In the development of epidermal growth factor receptor (EGFR) inhibitors, the bioisosteric replacement of a chlorine atom in gefitinib (B1684475) with an ethynyl group in erlotinib (B232) exemplifies the strategic importance of this moiety. The ethynyl group in erlotinib successfully mimics the weak halogen bond formed by the chloro group in gefitinib, maintaining potent inhibitory activity. nih.gov SAR studies on this class of compounds often maintain the 6-ethynyl group without modification, as its role as a hydrogen bond donor or halogen bond mimic is crucial for affinity. Instead, optimization efforts tend to focus on other parts of the indazole ring to fine-tune activity and physicochemical properties.

Influence of N-Substitution (N-1 Methylation) on Activity and Selectivity

The nitrogen atoms of the indazole pyrazole (B372694) ring are key sites for substitution, and the choice between N-1 and N-2 alkylation is a critical determinant of biological activity. The indazole anion is mesomeric, meaning that alkylation can lead to a mixture of N-1 and N-2 regioisomers. nih.gov The resulting ratio is highly dependent on the steric and electronic effects of other substituents on the indazole ring. nih.gov

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-indazole form. nih.gov Consequently, reaction conditions can be optimized to favor the formation of the N-1 substituted product, which is often the desired isomer in drug development programs. nih.govrsc.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity. nih.gov The distinct biological profiles of N-1 and N-2 isomers necessitate regioselective synthesis to ensure a homogenous final compound with a consistent and predictable pharmacological effect. Biocatalytic methods using engineered methyltransferases also offer a highly selective route to N-methylated indazoles, allowing for precise control over regioselectivity. researchgate.net

The table below summarizes how substituents at various positions on the indazole ring can direct the outcome of N-alkylation.

Substituent PositionSubstituent TypeObserved SelectivityReference
C-3Bulky groups (e.g., tert-butyl, carboxamide)High N-1 selectivity (>99%) nih.gov
C-7Electron-withdrawing groups (e.g., NO₂, CO₂Me)High N-2 selectivity (≥96%) nih.gov
C-3, C-4, C-5, C-6Carboxylate groupsHigh N-1 selectivity nih.gov
C-7Carboxylate groupUnreactive (likely due to steric effects) nih.gov

Role of Substituents at Other Indazole Ring Positions (e.g., C-3, C-5)

Modifications at other positions of the bicyclic indazole system have been extensively explored to modulate biological activity. Substitutions on the benzene (B151609) portion of the ring (positions C-4, C-5, C-6, and C-7) and at the C-3 position of the pyrazole ring can significantly impact potency and selectivity.

C-3 Position: The introduction of a methyl group at the C-3 position in a series of 6-aminoindazole derivatives was found to enhance cytotoxic activity against the HCT116 human colorectal cancer cell line. nih.gov In studies targeting the PI3K/AKT/mTOR pathway, various substitutions on a 3-ethynyl-1H-indazole scaffold showed that linking an aniline (B41778) group via the ethynyl moiety resulted in low micromolar inhibition. nih.gov The development of C3-substituted indazoles is an active area of research, with methods established for introducing a variety of functional groups. nih.govchim.it

C-5 Position: In the synthesis of novel fluorescent dyes, the presence of electron-donating substituents at the 5-position of the indazole ring resulted in beneficial bathochromic shifts in emission wavelengths and increased quantum yields. acs.org In another study on MAO B inhibitors, a series of 5-substituted-1H-indazoles were designed where this position was used as an attachment point for various side chains, including those containing a 1,2,4-oxadiazole (B8745197) ring. nih.gov

C-4 and C-6 Positions: For inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov

The following table provides a summary of observed SAR findings related to substitutions at various positions on the indazole ring.

PositionSubstituentBiological Target/ApplicationObserved EffectReference
C-3MethylAnticancer (HCT116 cells)Increased cytotoxic activity nih.gov
C-3Ethynyl-anilinePI3K PathwayLow micromolar inhibition nih.gov
C-5Electron-donating groupsFluorescent ProbesBathochromic shift, increased quantum yield acs.org
C-4 & C-6Various substituentsIDO1 InhibitionCrucial for inhibitory activity nih.gov

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to improve the properties of a lead compound while retaining or enhancing its biological activity. Several examples involving the 6-ethynyl-1-methyl-1H-indazole scaffold and its analogs have been reported.

Ethynyl as a Halogen Bioisostere: As previously mentioned, the ethynyl group itself is an effective non-classical bioisostere for halogens like chlorine and iodine. nih.gov Its ability to mimic halogen bonds has been successfully exploited in the design of kinase inhibitors. nih.gov

Indazole Ring Bioisosteres: In the development of PI3Kα inhibitors, the isosteric replacement of the entire 3-ethynyl-indazole core with a pyrazolopyridine ring proved detrimental, leading to a tenfold loss of activity. nih.gov This highlights that while bioisosteric replacement is a powerful tool, the specific heterocyclic core can be essential for maintaining the precise geometry and electronic interactions required for binding.

Side Chain Bioisosteres: A successful application of bioisosterism was demonstrated in a series of 5-substituted-1H-indazoles designed as monoamine oxidase B (MAO B) inhibitors. The introduction of a 1,2,4-oxadiazole ring as a bioisostere for a more flexible amide linker resulted in the most potent and selective MAO B inhibitor in the series, with an IC₅₀ value of 52 nM. nih.gov Molecular docking suggested the rigid 1,2,4-oxadiazole provided better shape complementarity within the enzyme's active site. nih.gov

Indazole as a Catechol Bioisostere: The indazole nucleus has also been employed as a bioisosteric replacement for catechol moieties in various therapeutically active compounds, including inhibitors of protein tyrosine kinases. google.com

Original MoietyBioisosteric ReplacementCompound Class / TargetEffect on Activity/SelectivityReference
Chlorine/IodineEthynyl groupEGFR Kinase InhibitorsPotency maintained by mimicking halogen bond nih.gov
3-Ethynyl-indazolePyrazolopyridinePI3Kα InhibitorsDetrimental; 10-fold loss of activity nih.gov
Amide linker1,2,4-Oxadiazole ringMAO B InhibitorsIncreased potency and selectivity nih.gov
CatecholIndazole ringProtein Tyrosine Kinase InhibitorsMaintained or improved activity google.com

Pharmacophore Identification and Lead Optimization Strategies (Preclinical)

The process of lead optimization involves iteratively modifying a promising lead compound to enhance its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, with the goal of identifying a candidate for preclinical development. creative-biostructure.com The SAR studies described above are integral to this process.

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For certain targets, the 1H-indazole ring itself serves as a key pharmacophore. In the context of IDO1 inhibition, docking models indicate that the 1H-indazole motif makes effective interactions with the heme ferrous ion and nearby hydrophobic pockets, establishing it as a novel key pharmacophore for this enzyme. nih.gov

Lead optimization strategies for indazole-based compounds typically involve:

Systematic Substitution: Exploring a matrix of substituents at various positions (C-3, C-4, C-5, C-6, C-7) to build a comprehensive SAR profile, as seen in the development of ERK1/2 kinase inhibitors. nih.gov

Regiochemistry Control: Ensuring selective synthesis of the desired N-1 or N-2 isomer, as the biological activity can differ significantly between them. nih.govnih.gov

Bioisosteric Replacement: Strategically replacing functional groups or entire scaffolds to improve properties such as metabolic stability, potency, or cell permeability. nih.govnih.gov

Structure-Based Design: Using X-ray crystallography or computational modeling of the target protein to guide the design of analogs that can form more favorable interactions with the binding site. nih.gov

Through these iterative cycles of design, synthesis, and testing, a lead series is refined. Properties such as metabolic stability, aqueous solubility, and potential for off-target effects are assessed to select a final development candidate that possesses a balanced profile of potency, selectivity, and drug-like properties suitable for advancing into formal preclinical and, eventually, clinical studies. creative-biostructure.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Binding Affinity Predictions with Protein Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While no specific molecular docking studies were identified for 6-ethynyl-1-methyl-1H-indazole, research on other indazole derivatives has demonstrated their potential to interact with various protein targets. For instance, novel indazole derivatives have been docked with renal cancer-related proteins, revealing key binding interactions. In silico docking studies of various aza-compounds, which share structural similarities, have also been performed against the heme-binding protein from Tannerella forsythia. The general approach involves preparing the 3D structure of the ligand (this compound) and the protein target, defining a binding site, and then using a scoring function to rank the different poses of the ligand in the binding site based on their predicted binding affinity.

A hypothetical docking study of this compound would involve the following steps:

StepDescription
1. Protein Preparation The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.
2. Ligand Preparation A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation.
3. Docking Simulation A docking algorithm is used to place the ligand into the active site of the protein in various orientations and conformations.
4. Scoring and Analysis The binding poses are evaluated using a scoring function that estimates the binding free energy. The pose with the best score is then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed information about the stability of a ligand-protein complex and the dynamics of their interactions.

No specific molecular dynamics simulation studies for this compound were found in the available literature. However, MD simulations are a common follow-up to molecular docking studies to validate the predicted binding modes and assess the stability of the complex. For example, MD simulations have been used to study the stability of other heterocyclic compounds in the active sites of their target proteins.

A typical MD simulation protocol for a this compound-protein complex would include:

StepDescription
1. System Setup The docked complex is placed in a simulation box filled with a solvent (usually water) and ions to mimic physiological conditions.
2. Equilibration The system is gradually heated and equilibrated to the desired temperature and pressure.
3. Production Run The simulation is run for a specific period (nanoseconds to microseconds), and the trajectory of the atoms is saved.
4. Analysis The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, and to visualize the dynamic interactions between the ligand and the protein.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into properties like orbital energies (HOMO and LUMO), electrostatic potential, and chemical reactivity descriptors.

While no specific QM calculations for this compound were identified, DFT has been applied to other indazole derivatives to investigate their corrosion inhibition properties by calculating parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE). researchgate.net These parameters provide information about the molecule's ability to donate or accept electrons.

For this compound, QM calculations could be used to determine:

ParameterSignificance
Optimized Geometry The most stable 3D structure of the molecule.
HOMO-LUMO Energies These are related to the molecule's ionization potential and electron affinity, respectively, and are important for understanding its reactivity.
Molecular Electrostatic Potential (MEP) This map shows the charge distribution in the molecule and can be used to predict sites for electrophilic and nucleophilic attack.
Reactivity Descriptors Parameters like chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

No QSAR studies specifically including this compound were found. The development of a QSAR model requires a dataset of structurally related compounds with experimentally measured biological activity. If such a dataset were available for a series of indazole derivatives including the title compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme.

The general workflow for QSAR modeling is as follows:

StepDescription
1. Data Collection A set of compounds with known biological activity is collected.
2. Descriptor Calculation Molecular descriptors (physicochemical, topological, etc.) are calculated for each compound.
3. Model Development A statistical method (e.g., multiple linear regression, partial least squares) is used to build a mathematical model that relates the descriptors to the biological activity.
4. Model Validation The predictive power of the model is assessed using internal and external validation techniques.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. It is based on partitioning the crystal electron density into molecular fragments.

While a Hirshfeld surface analysis for this compound has not been reported, this technique has been applied to other indazole derivatives to study their crystal packing and intermolecular contacts. nih.govnih.gov For example, in the crystal structure of 3-(4-methylphenyl)-6-nitro-1H-indazole, Hirshfeld surface analysis was used to identify and quantify various intermolecular interactions, such as O···H and N···H contacts. nih.gov

A Hirshfeld surface analysis of this compound, if its crystal structure were determined, would provide:

AnalysisInformation Provided
dnorm Surface A surface mapped with the normalized contact distance, which highlights intermolecular close contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum.
2D Fingerprint Plots These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Future Perspectives in 6 Ethynyl 1 Methyl 1h Indazole Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While established methods for the synthesis of indazoles exist, future efforts are expected to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. nih.gov Green chemistry principles are increasingly being integrated into synthetic organic chemistry, and their application to the synthesis of 6-ethynyl-1-methyl-1H-indazole and its analogs is a promising area of research. mdpi.com This includes the use of greener solvents, catalyst-based approaches, and energy-efficient reaction conditions. bohrium.com

Furthermore, the exploration of novel catalysts, such as copper nanoparticles on charcoal, could provide efficient and recoverable systems for the synthesis of indazole derivatives. researchgate.net The application of sustainable and eco-friendly protocols, such as those utilizing reusable nanocrystals, could also contribute to the development of more sustainable synthetic methods for this class of compounds. rsc.org

Exploration of Undiscovered Biological Targets and Pathways

Indazole derivatives have demonstrated activity against a range of biological targets, particularly protein kinases. nih.govrsc.org However, the full therapeutic potential of this compound may extend beyond its currently known targets. Future research will likely focus on identifying and validating novel biological targets and pathways modulated by this compound and its analogs.

Recent studies have highlighted the potential of indazole-based compounds to target a variety of kinases involved in cancer progression, such as FLT3, PDGFRα, Kit, and AXL. nih.govnih.gov The investigation of this compound against a broader panel of kinases could reveal unexpected inhibitory activities. Moreover, exploring its effects on other enzyme families and receptor systems could uncover entirely new therapeutic applications.

A recent development has been the discovery of novel and potent indazole-based NLRP3 inhibitors through DNA-encoded library screening. investing.com The NLRP3 inflammasome is implicated in a variety of inflammatory diseases, metabolic disorders, and neurodegenerative conditions. investing.com This opens up the exciting possibility that this compound or its derivatives could be developed as modulators of this important inflammatory pathway. The exploration of its potential in areas beyond oncology, such as inflammatory and metabolic diseases, represents a significant avenue for future research. investing.com

Advanced Computational Design of Potent and Selective Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net Future research on this compound will undoubtedly leverage these advanced computational approaches to design more potent and selective analogs. Structure-based drug design, guided by X-ray crystal structures of target proteins, will continue to be a valuable strategy for optimizing the interactions between indazole derivatives and their binding sites. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes and affinities of novel analogs, allowing for the prioritization of compounds for synthesis and biological evaluation. nih.govresearchgate.net These computational methods can also provide insights into the structural determinants of selectivity, guiding the design of compounds with improved target specificity. Fragment-based lead discovery is another powerful approach that can be used to identify novel building blocks that can be incorporated into the this compound scaffold to enhance its activity and properties. nih.gov

In addition to predicting biological activity, computational tools can also be used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs. researchgate.netcolab.ws This in silico screening can help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures.

Application as a Core Scaffold for Chemical Probe Development

The indazole scaffold is a versatile platform for the development of chemical probes to investigate biological systems. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a cellular or in vivo context. The this compound core, with its potential for derivatization, is well-suited for this purpose.

Future research could focus on the design and synthesis of chemical probes based on the this compound scaffold. These probes could be modified with various functional groups, such as reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, to facilitate target identification and visualization. The ethynyl (B1212043) group itself can be a valuable handle for "click chemistry," a powerful and versatile method for attaching probes to biomolecules.

The development of potent and selective chemical probes derived from this compound would be invaluable for elucidating the roles of its biological targets in health and disease. These tools could be used to validate new drug targets, dissect signaling pathways, and identify biomarkers for disease diagnosis and prognosis.

Strategies for Enhancing Selectivity and Overcoming Resistance Mechanisms (Preclinical)

A major challenge in the development of targeted therapies, particularly kinase inhibitors, is achieving high selectivity and overcoming the emergence of drug resistance. nih.gov Future preclinical research on this compound and its analogs will need to address these critical issues.

One strategy to enhance selectivity is to design inhibitors that target the "DFG-out" inactive conformation of kinases, which can offer greater opportunities for achieving selectivity compared to targeting the highly conserved ATP-binding site. nih.gov Structure-based design and computational modeling can be instrumental in developing such conformation-selective inhibitors.

Drug resistance often arises from mutations in the target protein that reduce the binding affinity of the inhibitor. nih.gov A common mechanism of resistance to kinase inhibitors is the "gatekeeper" mutation, which involves the substitution of a threonine residue with a bulkier amino acid. nih.gov Future strategies to overcome resistance will involve the rational design of next-generation inhibitors that can effectively inhibit these mutant forms of the target protein. This may involve designing compounds that exploit different binding modes or avoid contact with the gatekeeper residue. nih.gov

Furthermore, combination therapies, where this compound-based drugs are co-administered with other therapeutic agents, could be explored as a strategy to overcome resistance and enhance therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 6-ethynyl-1-methyl-1H-indazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of indazole derivatives often involves Sonogashira coupling for introducing ethynyl groups. For example, magnesium-mediated intermediates (e.g., 1-benzyl-3-hydroxymethyl-1H-indazole synthesis) can be adapted by replacing benzyl groups with methyl and introducing ethynyl via palladium-catalyzed cross-coupling . Optimization includes testing solvents (DMF, THF), catalysts (Pd(PPh₃)₄), and temperature (60–80°C). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water).

Example Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Mg, THF, 0°C → RT65–75
2Ethynylation: Pd catalyst, CuI, DMF50–60

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

  • ¹H NMR : Verify methyl group resonance at δ 2.5–3.0 ppm (singlet, 3H) and ethynyl proton absence (sp² C-H at δ 7.0–8.0 ppm).
  • ¹³C NMR : Confirm ethynyl carbons (δ 70–90 ppm for sp-hybridized carbons).
  • IR : Detect C≡C stretch (~2100 cm⁻¹) and N-H indazole vibrations (~3400 cm⁻¹).
  • HRMS : Match molecular ion [M+H]⁺ to theoretical m/z (e.g., C₁₀H₉N₂: 157.0764). Cross-validate with X-ray crystallography using SHELXT for unambiguous confirmation .

Q. What are the critical considerations in designing crystallization protocols for indazole derivatives?

  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to balance solubility and volatility.
  • Temperature Gradient : Slow cooling from 50°C to 4°C promotes crystal growth.
  • Crystal Mounting : Use inert oil to prevent dehydration. SHELXL refines structures with anisotropic displacement parameters for accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactive sites of this compound?

  • Methodology :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy .

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic (HOMO) and electrophilic (LUMO) sites.

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., ethynyl group) for reactivity analysis.
Example Findings: Ethynyl groups increase electrophilicity, enhancing interactions with biological targets like kinase active sites .

Q. What methodologies resolve discrepancies in reported biological activity data for indazole derivatives?

  • Approach :
  • Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for cell type (e.g., HEK293 vs. HeLa) and assay format (fluorescence vs. radiometric) .
  • Structural Analogues : Test this compound against related compounds (e.g., 3-methyl-6-nitro-1H-indazole) to isolate substituent effects .

Q. What strategies elucidate the binding mode of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT for kinases). Prioritize poses with ethynyl group oriented toward hydrophobic pockets.
  • Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Experimental Validation : Compare docking results with mutagenesis data (e.g., Ala-scanning of target residues) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for synthesized indazole derivatives?

  • Stepwise Resolution :

Reproduce Synthesis : Confirm starting material purity (HPLC > 95%).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

X-ray Diffraction : Resolve ambiguities via single-crystal analysis (SHELXT ).

Methodological Tools

  • Structural Refinement : SHELXL for anisotropic displacement parameters and twin refinement .
  • Computational Chemistry : Gaussian16 for DFT; VMD for MD visualization .

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